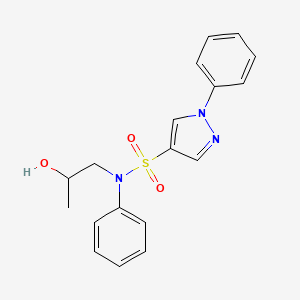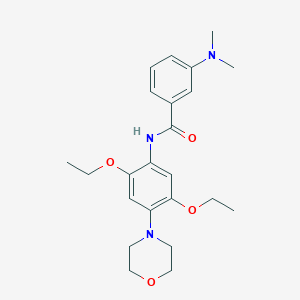
N-(2-hydroxypropyl)-N,1-diphenylpyrazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxypropyl)-N,1-diphenylpyrazole-4-sulfonamide, commonly known as HPPS, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. HPPS is a sulfonamide derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been investigated to understand its potential applications in scientific research.
作用機序
The mechanism of action of HPPS is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the activation of peroxisome proliferator-activated receptor gamma (PPARγ). COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. PPARγ is a nuclear receptor that regulates the expression of genes involved in glucose and lipid metabolism, inflammation, and cell differentiation.
Biochemical and Physiological Effects:
HPPS has been shown to have biochemical and physiological effects, including the inhibition of COX-2 activity, the activation of PPARγ, and the reduction of oxidative stress and inflammation. HPPS has also been reported to have analgesic and anti-inflammatory effects, which make it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
実験室実験の利点と制限
The advantages of using HPPS in lab experiments include its availability, low cost, and potential applications in various scientific fields. However, the limitations of using HPPS in lab experiments include its limited solubility in water and its potential toxicity, which requires careful handling and storage.
将来の方向性
There are several future directions for the research on HPPS, including the investigation of its potential applications in drug development for the treatment of cancer, neurodegenerative diseases, and inflammation. Further studies are needed to understand the mechanism of action of HPPS and its potential targets in different biological systems. The development of new derivatives of HPPS with improved solubility and bioavailability is also an area of future research.
合成法
The synthesis of HPPS has been reported using different methods, including the reaction of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid with 2-hydroxypropylamine and sulfuryl chloride. Another method involves the reaction of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid with 2-hydroxypropylamine and thionyl chloride. The synthesized HPPS has been characterized using different analytical techniques, including NMR spectroscopy and mass spectrometry.
科学的研究の応用
HPPS has been investigated for its potential applications in various scientific fields, including cancer research, neurobiology, and pharmacology. In cancer research, HPPS has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurobiology, HPPS has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In pharmacology, HPPS has been reported to have analgesic and anti-inflammatory effects.
特性
IUPAC Name |
N-(2-hydroxypropyl)-N,1-diphenylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-15(22)13-21(17-10-6-3-7-11-17)25(23,24)18-12-19-20(14-18)16-8-4-2-5-9-16/h2-12,14-15,22H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFHBKXVEAPLGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C1=CC=CC=C1)S(=O)(=O)C2=CN(N=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxypropyl)-N,1-diphenylpyrazole-4-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[(5-fluoro-3-methyl-1-benzofuran-2-yl)methylamino]methyl]-N,N,2,5-tetramethylpyrazol-3-amine](/img/structure/B7681451.png)
![1-[(2-Fluorophenyl)methyl]-3-[(3-methoxyphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B7681465.png)
![2-[methyl-(1-propan-2-ylpiperidin-4-yl)amino]-N-(1-phenylethyl)acetamide](/img/structure/B7681470.png)
![N-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-2-(oxan-2-ylmethoxy)propanamide](/img/structure/B7681474.png)

![3-[2-Hydroxy-3-(4-phenylphenoxy)propyl]-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7681493.png)
![5-ethyl-N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methyl-1-pyridin-2-ylpyrazole-4-carboxamide](/img/structure/B7681499.png)
![2-ethylsulfonyl-N-[2-(4-methylpiperidin-1-yl)propyl]benzamide](/img/structure/B7681506.png)
![Ethyl 2-[[2-[(5-bromopyridin-2-yl)amino]-2-oxoethyl]-(2-methoxyethyl)amino]acetate](/img/structure/B7681515.png)
![5-methoxy-N-[3-methyl-2-(methylcarbamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-7-carboxamide](/img/structure/B7681524.png)
![7-[2-hydroxypropyl(phenyl)sulfamoyl]-2,3-dihydro-1H-indene-5-carboxylic acid](/img/structure/B7681534.png)
![4-chloro-N-[(5-chloro-1-methylimidazol-2-yl)methyl]-3-(oxolan-2-ylmethylsulfamoyl)benzamide](/img/structure/B7681540.png)
![1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-[methyl(1-phenylethyl)amino]ethanone](/img/structure/B7681551.png)
